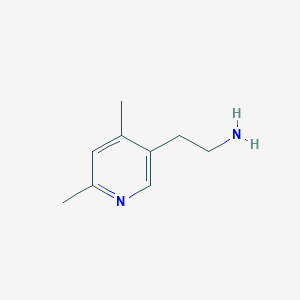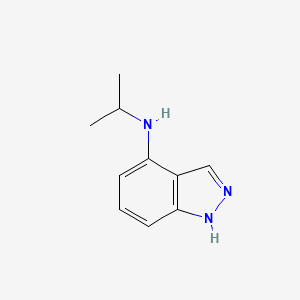
Indazol-4-amine, N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indazol-4-amine, N-(1-methylethyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indazole derivatives, including Indazol-4-amine, N-(1-methylethyl)-, often involves transition metal-catalyzed reactions, reductive cyclization, and C-H activation. For instance, a common method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach involves the Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones .
Industrial Production Methods: Industrial production of indazole derivatives typically employs scalable synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed reactions are favored due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Indazol-4-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide.
Reduction: Employs reducing agents such as sodium borohydride.
Substitution: Involves reagents like halogens and alkylating agents under specific conditions.
Major Products: The reactions yield a variety of products, including substituted indazoles with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Indazol-4-amine, N-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It often inhibits kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole
- 2H-Indazole
- 3-Amino-1H-indazole-1-carboxamide
Comparison: Indazol-4-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other indazole derivatives, it exhibits enhanced selectivity and potency in inhibiting certain enzymes .
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-propan-2-yl-1H-indazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |
InChI-Schlüssel |
VBYKTKTXQXNGBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC=CC2=C1C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


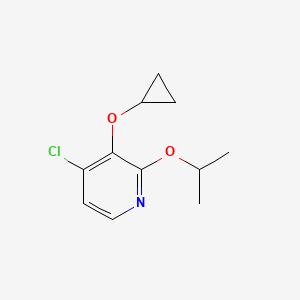
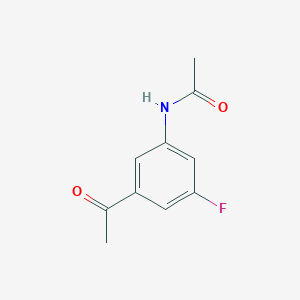
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

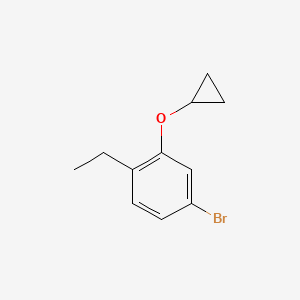
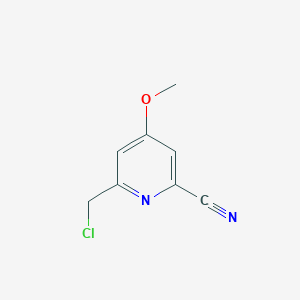

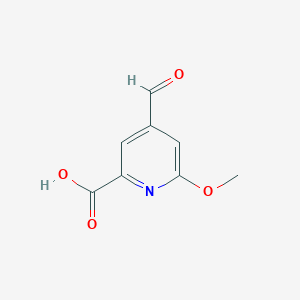
![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)




